Fmoc-Orn(Fmoc)-OH
Overview
Description
Fmoc-Orn(Fmoc)-OH: is a derivative of the amino acid ornithine, modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and its easy removal under mildly acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Fmoc)-OH typically involves the protection of the α-amino group and the δ-amino group of ornithine with Fmoc groups. The process generally includes the following steps:
Protection of the α-amino group: The α-amino group of ornithine is first protected by reacting with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Protection of the δ-amino group: The δ-amino group is then protected by reacting the intermediate with another equivalent of Fmoc-Cl under similar conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents such as piperidine, resulting in the formation of free amino groups.
Coupling Reactions: The free amino groups can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of Fmoc groups.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Deprotected Ornithine: Removal of Fmoc groups yields free ornithine.
Peptides: Coupling reactions result in the formation of peptides with ornithine residues.
Scientific Research Applications
Chemistry: Fmoc-Orn(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine: Peptides containing ornithine residues are investigated for their potential therapeutic applications, including as antimicrobial agents and enzyme inhibitors.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-Orn(Fmoc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc groups protect the amino functions during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of peptide chains.
Comparison with Similar Compounds
Fmoc-Lys(Fmoc)-OH: Similar to Fmoc-Orn(Fmoc)-OH, this compound is a derivative of lysine with two Fmoc protecting groups.
Fmoc-Dab(Fmoc)-OH: This compound is a derivative of 2,4-diaminobutyric acid with Fmoc protecting groups.
Uniqueness: this compound is unique due to the presence of the δ-amino group in ornithine, which allows for additional functionalization compared to lysine and 2,4-diaminobutyric acid derivatives. This makes it a valuable building block in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
(2S)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-YTTGMZPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549390 | |
Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201046-59-5 | |
Record name | N~2~,N~5~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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